Cas no 613-50-3 (6-Nitroquinoline)

6-ニトロキノリンは、分子式C9H6N2O2で表される芳香族化合物です。キノリン骨格にニトロ基が導入された構造を持ち、有機合成化学において重要な中間体として広く利用されています。特に医薬品や農薬の合成前駆体としての応用が注目されており、その反応性の高さと選択性が特徴です。また、電子求引性のニトロ基を有するため、求電子置換反応や還元反応など、多様な化学変換が可能です。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く使用されています。

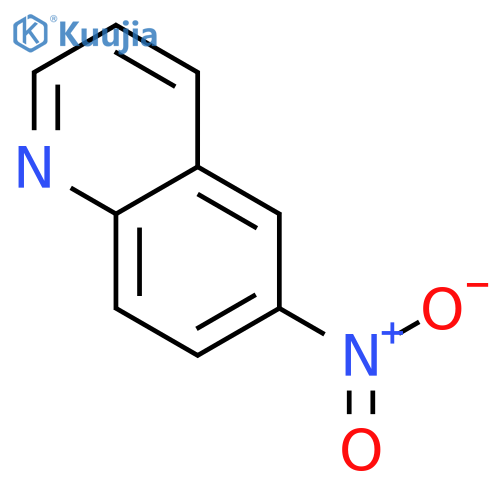

6-Nitroquinoline structure

商品名:6-Nitroquinoline

6-Nitroquinoline 化学的及び物理的性質

名前と識別子

-

- 6-Nitroquinoline

- 6-nitro-quinolin

- Quinoline,6-nitro-

- 6-Nitrochinolin

- 6-nitro-quinoline

- QUINOLINE, 6-NITRO-

- SMHPLBXIVNQFBA-UHFFFAOYSA-N

- 7033583N3J

- NSC4141

- 6-nitro quinoline

- zlchem 253

- PubChem20822

- DSSTox_CID_984

- DSSTox_RID_75906

- Oprea1_756562

- Oprea1_316994

- DSSTox_GSID_20984

- KSC183E1L

- ZLC0063

- EBD22708

- BCP2

- J-200080

- NSC-4141

- BRN 0136138

- SR-01000473458-1

- EINECS 210-346-6

- InChI=1/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6

- BCP27373

- MFCD00006799

- STR06205

- DTXSID1020984

- UNII-7033583N3J

- N0252

- 6-Nitroquinoline, 98%

- AMY23304

- FT-0621280

- CHEMBL353078

- CAS-613-50-3

- EN300-86243

- SCHEMBL366012

- NSC 4141

- Q27265819

- F0848-0299

- 613-50-3

- Tox21_200508

- NCGC00248666-01

- AC-5110

- CCRIS 456

- CS-W017512

- NS00022499

- AKOS000131406

- A15691

- SR-01000473458

- 5-20-07-00326 (Beilstein Handbook Reference)

- AI3-08863

- DTXCID70984

- SY008973

- NITROQUINOLINE, 6-

- SB67571

- AC-907/25014227

- NCGC00258062-01

- 6-Nitroquinoline,97%

- DB-012204

- Quinoline, 6nitro

- BBL034646

- STL426671

- 210-346-6

- AE-842/30168008

- AJ-333/36120006

- FN31115

-

- MDL: MFCD00006799

- インチ: 1S/C9H6N2O2/c12-11(13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H

- InChIKey: SMHPLBXIVNQFBA-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C([H])=C([H])C2=C(C([H])=C([H])C([H])=N2)C=1[H])=O

- BRN: 0136138

計算された属性

- せいみつぶんしりょう: 174.042927g/mol

- ひょうめんでんか: 0

- XLogP3: 1.8

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 0

- どういたいしつりょう: 174.042927g/mol

- 単一同位体質量: 174.042927g/mol

- 水素結合トポロジー分子極性表面積: 58.7Ų

- 重原子数: 13

- 複雑さ: 202

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.2190 (estimate)

- ゆうかいてん: 150.0 to 154.0 deg-C

- ふってん: 335.4°C at 760 mmHg

- フラッシュポイント: 156.7℃

- 屈折率: 1.6820 (rough estimate)

- PSA: 58.71000

- LogP: 2.66620

6-Nitroquinoline セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H312,H332,H351

- 警告文: P280

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-40

- セキュリティの説明: S7-S22-S36-S45

- RTECS番号:VC1900000

-

危険物標識:

- リスク用語:R20/21/22; R40

- セキュリティ用語:S7;S22;S36;S45

- ちょぞうじょうけん:Sealed in dry,Room Temperature

6-Nitroquinoline 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Nitroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037711-10g |

6-Nitroquinoline |

613-50-3 | 98% | 10g |

¥75.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037711-25g |

6-Nitroquinoline |

613-50-3 | 98% | 25g |

¥159.00 | 2024-05-06 | |

| eNovation Chemicals LLC | D402578-500g |

6-Nitroquinoline |

613-50-3 | 97% | 500g |

$900 | 2024-06-05 | |

| eNovation Chemicals LLC | D387786-100g |

6-Nitroquinoline |

613-50-3 | 97% | 100g |

$320 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037711-100g |

6-Nitroquinoline |

613-50-3 | 98% | 100g |

¥740.00 | 2024-05-06 | |

| TRC | N900683-500mg |

6-Nitroquinoline |

613-50-3 | 500mg |

$ 80.00 | 2022-06-03 | ||

| Enamine | EN300-86243-0.1g |

6-nitroquinoline |

613-50-3 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-86243-1g |

6-nitroquinoline |

613-50-3 | 95% | 1g |

$26.0 | 2023-09-02 | |

| Life Chemicals | F0848-0299-0.25g |

6-Nitroquinoline |

613-50-3 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| abcr | AB118273-25 g |

6-Nitroquinoline, 98%; . |

613-50-3 | 98% | 25g |

€101.50 | 2023-05-10 |

6-Nitroquinoline サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:613-50-3)6-硝基喹啉

注文番号:LE1711494

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:35

価格 ($):discuss personally

6-Nitroquinoline 関連文献

-

Nicolai A. Aksenov,Alexander V. Aksenov,Nikita K. Kirilov,Nikolai A. Arutiunov,Dmitrii A. Aksenov,Vladimir Maslivetc,Zhenze Zhao,Liqin Du,Michael Rubin,Alexander Kornienko Org. Biomol. Chem. 2020 18 6651

-

2. 349. Derivatives of 4-chloro- and 6-nitro-quinolineJ. C. E. Simpson,P. H. Wright J. Chem. Soc. 1948 1707

-

3. Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanesAle? Halama,Vladimír Machá?ek J. Chem. Soc. Perkin Trans. 1 1999 2495

-

Shujie Chen,Guoping Lu,Chun Cai New J. Chem. 2015 39 5360

-

5. 232. Quinamine. Part IV. Sulphobenzeneazoquinamine and nitration and oxidation of quinamine to 3 : 6 : 8-trinitro-4-hydroxyquinolineG. Bendz,C. C. J. Culvenor,L. J. Goldsworthy,K. S. Kirby,Robert Robinson J. Chem. Soc. 1950 1130

推奨される供給者

atkchemica

(CAS:613-50-3)6-Nitroquinoline

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:613-50-3)6-Nitroquinoline

清らかである:99%

はかる:500g

価格 ($):460.0